Pentyl 3-aminopropanoate

Description

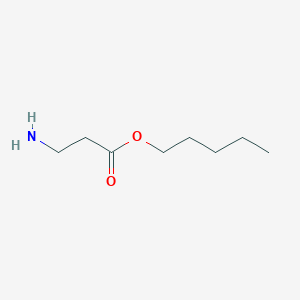

Pentyl 3-aminopropanoate is an ester derivative of 3-aminopropanoic acid, featuring a pentyl alcohol moiety esterified to the carboxylic acid group of the amino acid. Its structure combines a hydrophobic pentyl chain with a polar primary amine group, conferring unique physicochemical properties. This compound is hypothesized to exhibit moderate solubility in both aqueous and organic phases due to its amphiphilic nature . Potential applications include its use as a chiral building block in pharmaceutical synthesis, a surfactant, or a biodegradable material. However, direct experimental data on this compound remains scarce, necessitating comparisons with structurally similar esters.

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

pentyl 3-aminopropanoate |

InChI |

InChI=1S/C8H17NO2/c1-2-3-4-7-11-8(10)5-6-9/h2-7,9H2,1H3 |

InChI Key |

FBVFGBJLXAXRNO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)CCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 3-Amino-3-Phenylpropanoate

Structural Differences: Ethyl 3-amino-3-phenylpropanoate replaces the pentyl group with an ethyl chain and introduces a phenyl substituent at the β-position. The aromatic ring enhances lipophilicity, while the shorter ethyl chain reduces overall molecular weight. Physicochemical Properties:

- Solubility: The phenyl group likely decreases water solubility compared to Pentyl 3-aminopropanoate, but the hydrochloride salt form (as noted in its synonyms) may improve aqueous stability and solubility .

- Applications: Primarily used in pharmaceutical intermediates, as evidenced by its inclusion in the NIH’s NSC chemical database . Stability: The hydrochloride form suggests enhanced stability under physiological conditions compared to free amino esters.

Pentyl Acetate

Structural Differences: A simple ester lacking the amino group, Pentyl Acetate serves as a benchmark for non-polar ester behavior. Physicochemical Properties:

- Solubility: Insoluble in water but miscible with organic solvents, contrasting with this compound’s moderate aqueous solubility .

- Volatility: Medium volatility, slower evaporating than butyl acetate, making it suitable as a solvent in coatings .

Pentyl Xylosides (DP1, DP2, DP3)

Structural Differences : Glycosidic esters with pentyl chains attached to xylose oligomers.

Physicochemical Properties :

- Stability : Undergo enzymatic hydrolysis, with DP2 degrading faster than DP3, highlighting ester stability dependence on glycosidic chain length .

Data Table: Key Properties of this compound and Analogs

Research Findings and Implications

Amino Group Impact: The primary amine in this compound enhances polarity compared to non-amino esters like Pentyl Acetate, improving interactions in biological systems but increasing susceptibility to hydrolysis .

Alkyl Chain Effects : Longer chains (e.g., pentyl vs. ethyl) increase lipid solubility, which may enhance membrane permeability in drug delivery applications .

Hydrolysis Dynamics: Glycosidic esters (e.g., Pentyl Xylosides) degrade faster than simple esters under enzymatic conditions, suggesting this compound’s stability would depend on environmental pH and catalysts .

Q & A

Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships in toxicity studies?

- Methodological Answer : Use four-parameter logistic regression (4PL) to model sigmoidal curves. Apply Bayesian hierarchical models to account for inter-experiment variability. Validate with bootstrapping or Monte Carlo simulations. Report confidence intervals and effect sizes per NIH guidelines .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.